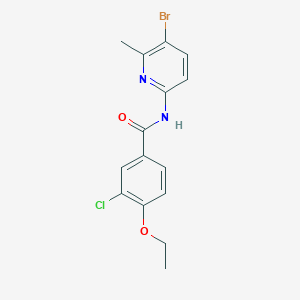
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide (BMPEB) is a chemical compound that has been extensively studied for its potential therapeutic applications. BMPEB is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In
Wirkmechanismus
The exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide is not fully understood. However, studies have suggested that N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide may act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which plays a critical role in the regulation of neuronal excitability. By enhancing the activity of the GABA receptor, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide may reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anticonvulsant, anxiolytic, and antidepressant effects, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. These effects are thought to be mediated by the modulation of various signaling pathways and the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide has several advantages for use in lab experiments. It is a highly specific compound that can be easily synthesized in high purity, making it ideal for use in pharmacological studies. However, there are also several limitations to the use of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide in lab experiments. For example, it has relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide. One promising direction is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders, such as epilepsy, anxiety, and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide and to identify potential molecular targets for its activity. Finally, the development of more efficient synthesis methods for N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide could facilitate its use in future research.
Synthesemethoden
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide involves the reaction of 3-chloro-4-ethoxybenzoic acid with 5-bromo-6-methylpyridin-2-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to yield N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide exhibits anticonvulsant, anxiolytic, and antidepressant effects, making it a promising candidate for the treatment of epilepsy, anxiety, and depression.
Eigenschaften
Produktname |
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide |
|---|---|
Molekularformel |
C15H14BrClN2O2 |
Molekulargewicht |
369.64 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-ethoxybenzamide |
InChI |
InChI=1S/C15H14BrClN2O2/c1-3-21-13-6-4-10(8-12(13)17)15(20)19-14-7-5-11(16)9(2)18-14/h4-8H,3H2,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
AVFRHCKLJZSWGB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B278061.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
![2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B278075.png)
![2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)
methanone](/img/structure/B278080.png)

![3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278085.png)
![2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278088.png)
![1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B278092.png)
![N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B278093.png)